molecular formula C17H14ClNO5 B4676000 Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate CAS No. 349091-40-3

Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate

Cat. No.: B4676000
CAS No.: 349091-40-3
M. Wt: 347.7 g/mol
InChI Key: YWYOZPFTYOVWES-UHFFFAOYSA-N
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Description

Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate is an organic compound with the molecular formula C17H14ClNO5. It is a derivative of isophthalic acid and features a chlorobenzoyl group attached to an amino group, which is further esterified with dimethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate typically involves the reaction of 5-aminoisophthalic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product .

Industrial Production Methods

the general approach involves large-scale esterification and acylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-aminoisophthalate: A related compound with similar structural features but lacks the chlorobenzoyl group.

    Dimethyl 5-nitroisophthalate: Contains a nitro group instead of an amino group.

    Dimethyl 5-bromo-isophthalate: Features a bromine atom instead of a chlorine atom.

Uniqueness

Dimethyl 5-((4-chlorobenzoyl)amino)isophthalate is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired .

Properties

IUPAC Name

dimethyl 5-[(4-chlorobenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5/c1-23-16(21)11-7-12(17(22)24-2)9-14(8-11)19-15(20)10-3-5-13(18)6-4-10/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYOZPFTYOVWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349091-40-3
Record name DIMETHYL 5-((4-CHLOROBENZOYL)AMINO)ISOPHTHALATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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